1-Bromo-2-(bromomethyl)-4,5-difluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, starting from simpler benzene or substituted benzene compounds. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene was achieved through a four-step reaction starting from p-xylene, involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination . These methods suggest that the synthesis of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene could potentially be carried out through analogous multi-step synthetic routes, possibly starting from a difluorobenzene derivative and introducing bromomethyl groups through halogenation reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction, showing different conformations in various crystalline environments . These studies indicate that the molecular structure of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene could be similarly investigated to understand its conformation and electronic distribution.
Chemical Reactions Analysis
Halogenated benzene derivatives are known to participate in various organic transformations. For instance, 1,2-dibromobenzenes are valuable precursors for reactions involving the formation of benzynes . The electrochemical fluorination of halobenzenes has been studied, showing that side reactions can occur, leading to a variety of halogenated compounds . These findings suggest that 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene could also undergo diverse chemical reactions, potentially serving as an intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be influenced by the nature and position of the substituents on the benzene ring. Steric hindrance and electronic effects can affect reactivity and stability. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated, showing the impact of crowded structures on its electrochemical behavior . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrated different packing arrangements and conformations, which could influence their reactivity . These studies provide a basis for predicting the properties of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene, which may exhibit unique physical and chemical characteristics due to its halogen substituents.
Scientific Research Applications
X-Ray Structure Determinations
1-Bromo-2-(bromomethyl)-4,5-difluorobenzene and its derivatives have been studied for their interactions and structures using X-ray crystallography. For example, Jones, Kuś, and Dix (2012) analyzed the structures of several benzene derivatives with bromo and bromomethyl substituents, including 1-bromo-4-(bromomethyl)-2,5-dibromotoluene, demonstrating significant Br···Br interactions and hydrogen bonds H···Br in these compounds (Jones, Kuś, & Dix, 2012).
Synthesis and Conversion into Other Compounds
The compound is a valuable intermediate in the synthesis of various other compounds. For instance, Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and successfully synthesized 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a previously unknown compound (Aitken, Jethwa, Richardson, & Slawin, 2016).
Vibrational Analysis
Reddy and Rao (1994) conducted a vibrational analysis of similar compounds, including 1-bromo-2,4-difluorobenzene, providing insights into their vibrational properties. This analysis helps in understanding the fundamental properties of such compounds (Reddy & Rao, 1994).
Polymer Synthesis
In the field of polymer science, Uhrich et al. (1992) researched the self-condensation of 5-(bromomethyl)-1,3-dihydroxybenzene, a compound related to 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene, which resulted in the synthesis of hyperbranched polymers with significant molecular weights. This study highlights the potential of such compounds in creating new polymer materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Organic Synthesis and Reactions
Studies like those by Schlosser and Heiss (2003) and Herzner and Seeberger (2003) have explored the chemical reactions and synthesis pathways involving compounds related to 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene, demonstrating its utility in organic chemistry for creating diverse and valuable products (Schlosser & Heiss, 2003), (Herzner & Seeberger, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZAHPYULZNIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620861 | |
Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |
CAS RN |
647862-95-1 | |
Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.